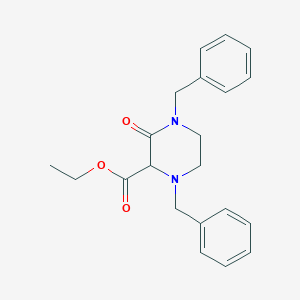

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate

Descripción general

Descripción

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate, also known as EDBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and materials science. EDBC is a piperazine derivative that possesses a unique molecular structure, which makes it an interesting subject for research. In

Mecanismo De Acción

The mechanism of action of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate is not fully understood, but it is believed to inhibit the growth of bacterial and fungal cells by interfering with their DNA replication and protein synthesis. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of abnormal cells.

Efectos Bioquímicos Y Fisiológicos

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has been found to have low toxicity and is generally considered safe for use in lab experiments. In vitro studies have shown that Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate exhibits significant antibacterial and antifungal activity against various strains of bacteria and fungi. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has also been found to inhibit the growth of cancer cells in vitro and in vivo.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate in lab experiments is its low toxicity and relatively easy synthesis method. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate can also be modified to target specific cells or tissues in the body, making it a potential drug delivery system. However, one limitation of using Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate is its limited solubility in water, which can make it difficult to use in certain experiments.

Direcciones Futuras

There are several potential future directions for research on Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate. One area of interest is the development of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate-based drug delivery systems for targeted cancer therapy. Another potential direction is the modification of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate to enhance its solubility in water, which would increase its usefulness in lab experiments. Additionally, further studies are needed to fully understand the mechanism of action of Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate and its potential applications in other fields such as materials science.

Aplicaciones Científicas De Investigación

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has been the subject of numerous studies due to its potential applications in medicinal chemistry and pharmaceuticals. It has been shown to exhibit antibacterial, antifungal, and antitumor properties. Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate has also been found to have potential as a drug delivery system, as it can be modified to target specific cells or tissues in the body.

Propiedades

IUPAC Name |

ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c1-2-26-21(25)19-20(24)23(16-18-11-7-4-8-12-18)14-13-22(19)15-17-9-5-3-6-10-17/h3-12,19H,2,13-16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQQXWJUIUKNDMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=O)N(CCN1CC2=CC=CC=C2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,4-dibenzyl-3-oxopiperazine-2-carboxylate | |

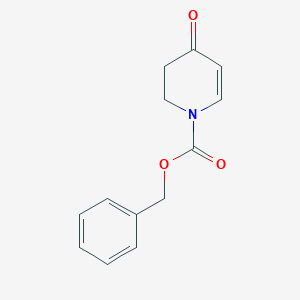

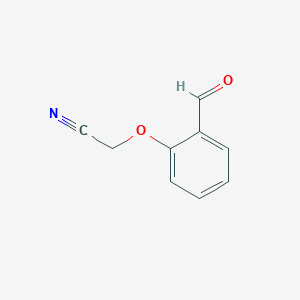

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.